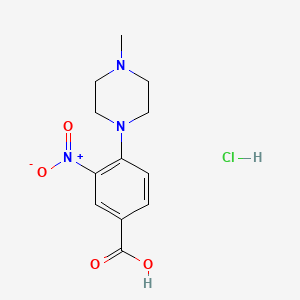![molecular formula C17H15Cl2N3O B7751193 3-[[2-(2,4-Dichlorophenyl)-4-quinazolinyl]amino]-1-propanol CAS No. 692745-03-2](/img/structure/B7751193.png)
3-[[2-(2,4-Dichlorophenyl)-4-quinazolinyl]amino]-1-propanol
Overview
Description
3-[[2-(2,4-Dichlorophenyl)-4-quinazolinyl]amino]-1-propanol is a complex organic compound that features a quinazoline core substituted with a 2,4-dichlorophenyl group and an amino-propanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-(2,4-Dichlorophenyl)-4-quinazolinyl]amino]-1-propanol typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the 2,4-Dichlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a 2,4-dichlorophenyl halide reacts with the quinazoline core.
Attachment of the Amino-Propanol Side Chain: The final step involves the reaction of the intermediate with an appropriate amino-propanol derivative under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-[[2-(2,4-Dichlorophenyl)-4-quinazolinyl]amino]-1-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the quinazoline core or the 2,4-dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
3-[[2-(2,4-Dichlorophenyl)-4-quinazolinyl]amino]-1-propanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[[2-(2,4-Dichlorophenyl)-4-quinazolinyl]amino]-1-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenyl)-4-quinazolinylamine
- 3-(2,4-Dichlorophenyl)-4-quinazolinylmethanol
- 2-(2,4-Dichlorophenyl)-4-quinazolinylmethanamine
Uniqueness
3-[[2-(2,4-Dichlorophenyl)-4-quinazolinyl]amino]-1-propanol is unique due to its specific structural features, such as the combination of the quinazoline core with the 2,4-dichlorophenyl group and the amino-propanol side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[[2-(2,4-dichlorophenyl)quinazolin-4-yl]amino]propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O/c18-11-6-7-12(14(19)10-11)17-21-15-5-2-1-4-13(15)16(22-17)20-8-3-9-23/h1-2,4-7,10,23H,3,8-9H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDFPUOMIMTSRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=C(C=C(C=C3)Cl)Cl)NCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601187772 | |
| Record name | 3-[[2-(2,4-Dichlorophenyl)-4-quinazolinyl]amino]-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601187772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
692745-03-2 | |
| Record name | 3-[[2-(2,4-Dichlorophenyl)-4-quinazolinyl]amino]-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=692745-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[2-(2,4-Dichlorophenyl)-4-quinazolinyl]amino]-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601187772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[[2-(4,5,6,7-Tetrabromo-1,3-dioxoisoindol-2-yl)acetyl]amino]acetic acid](/img/structure/B7751129.png)
![(6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)hydrazine](/img/structure/B7751150.png)
![3-[(4-propan-2-ylphenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B7751161.png)

![1-[3-[1-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-1-en-2-ylamino]phenyl]ethanone;chloride](/img/structure/B7751173.png)






